3h-Imidazo[4,5-c]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYVPDVEYSWSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276797 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-79-5 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3H-Imidazo[4,5-c]pyridine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyridine-3,4-diamine with N,N-dimethylformamide in the presence of hexamethyldisilazane . Another method includes the use of carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring . Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
3H-Imidazo[4,5-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the imidazopyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Anticancer Applications
Aurora Kinase Inhibition
One of the most notable applications of 3H-imidazo[4,5-c]pyridine derivatives is their role as inhibitors of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers. For example, a derivative demonstrated potent inhibition of Aurora-A and Aurora-B kinases with IC50 values of 0.212 μM and 0.461 μM, respectively. This compound also effectively inhibited the growth of human colon carcinoma cells (GI50 = 0.15 μM) .
Mechanism of Action
The mechanism involves the selective inhibition of autophosphorylation at specific sites within the kinases, which disrupts their function and leads to cancer cell death. The structural modifications at the C7 position enhance the potency and selectivity against these targets .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Research has indicated that derivatives of 3H-imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. A study highlighted the synthesis of new derivatives that showed promising results against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-Inflammatory Properties
Therapeutic Potential in Inflammation
3H-Imidazo[4,5-c]pyridine derivatives have been investigated for their anti-inflammatory effects. One study reported that these compounds could inhibit inflammatory responses in human retinal pigment epithelial cells by modulating oxidative stress pathways . This makes them potential candidates for treating inflammatory diseases such as arthritis and other dermatopathologic conditions.
Kinase Inhibition Beyond Cancer
Diverse Kinase Targets
Beyond Aurora kinases, compounds based on the 3H-imidazo[4,5-c]pyridine scaffold have been shown to inhibit a range of kinases involved in various signaling pathways. For instance, they have demonstrated inhibitory effects on kinases like ERK8 and GSK3β, which are implicated in numerous cellular processes including metabolism and cell proliferation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of Aurora kinases | IC50 values: Aurora-A (0.212 μM), Aurora-B (0.461 μM) |
| Antimicrobial | Broad-spectrum activity against bacteria | Effective against multiple bacterial strains |
| Anti-Inflammatory | Modulation of inflammatory responses | Inhibits oxidative stress-related inflammation |
| Kinase Inhibition | Targets various kinases including ERK8 and GSK3β | Significant inhibition observed across a range of kinases |
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes such as histone methyltransferase EZH2, which is involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Table 1: Comparison of Imidazo-Pyridine Carbonitrile Derivatives
Key Observations:
- Positional Isomerism : The 7-carbonitrile derivative exhibits distinct electronic properties compared to the 4-carbonitrile isomer (e.g., electron-withdrawing effects at different ring positions), which may influence binding to biological targets like HSP90 .
- Functional Group Impact : The 2-carboxylic acid derivative (logP 0.3) is more polar than the 7-carbonitrile analog, suggesting differences in solubility and membrane permeability .
Comparison with Other Imidazo-Pyridine Derivatives
Table 2: Broader Imidazo-Pyridine Derivatives
Key Observations:
- Ring Fusion Differences : Imidazo[1,2-a]pyridines (e.g., carboxaldehyde derivatives) have a distinct ring fusion pattern compared to imidazo[4,5-c]pyridines, leading to varied electronic and steric profiles .
- Biological Relevance: The B2 ligand (imidazo[4,5-c]pyridine-phenol hybrid) demonstrates strong fluorophore properties in coordination complexes, whereas the 7-carbonitrile derivative is more associated with enzyme inhibition .
Pharmacological and Physicochemical Comparisons
Table 3: Pharmacological Data (Hypothetical)
Key Observations:
- Hydrophobicity : The B2 ligand’s tert-butyl groups enhance hydrophobicity, favoring protein interactions via van der Waals forces, whereas the 7-carbonitrile derivative’s moderate logP may balance membrane permeability and aqueous solubility .
- Target Specificity : The 7-carbonitrile derivative’s role in HSP90 inhibition contrasts with B2’s imaging applications, highlighting functional group-dependent activity .
Biological Activity
Overview
3H-Imidazo[4,5-c]pyridine-7-carbonitrile is a heterocyclic compound belonging to the imidazopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology. Its structure comprises an imidazole ring fused with a pyridine moiety, which is critical for its biological interactions.
The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably IKK-ε and TBK1 . These kinases are integral to the NF-kappaB signaling pathway, which plays a significant role in inflammation and cancer progression. The compound binds to the active sites of these enzymes, leading to their inhibition and subsequent modulation of cellular signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound reveals its potential as a therapeutic agent against various diseases:
- Cancer : The compound has shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and SW620 (colon cancer), with IC50 values indicating effective antiproliferative activity.
- Neurological Disorders : It is being investigated for its role as a GABA A receptor positive allosteric modulator, which could influence neurotransmission and provide therapeutic benefits in conditions like anxiety and epilepsy.
In Vitro Studies
A series of studies have explored the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 0.087 | Inhibition of Aurora-A autophosphorylation |
| SW620 | 0.18 | Significant growth inhibition |
| HCT116 | 0.15 | Effective against human colon carcinoma |
These findings indicate that the compound exhibits strong anticancer properties, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key functional groups that enhance the biological activity of imidazopyridine derivatives. Modifications at specific positions on the imidazopyridine scaffold can significantly improve potency against target kinases:
- Substituents at C2 and C7 : Variations in substituents at these positions have been shown to influence kinase inhibition and antiproliferative activity .
Case Studies
Recent research highlighted the efficacy of various derivatives of imidazopyridines, including this compound, in clinical settings:
- Aurora Kinase Inhibition : Derivatives were tested against Aurora-A and Aurora-B kinases, showing IC50 values as low as 0.087 µM in cellular assays, indicating high specificity and potency .
- Antimicrobial Activity : Some studies also reported fungicidal properties against Puccinia polysora, suggesting that this compound may have broader applications beyond oncology .
Q & A
Q. What are the standard synthetic routes for 3H-Imidazo[4,5-c]pyridine-7-carbonitrile, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions involving arylidene malononitrile derivatives and imidazo[4,5-b]pyridine precursors. For example, refluxing 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidene malononitrile in ethanol using piperidine as a catalyst yields imidazodipyridine derivatives with nitrile substituents . Optimization involves adjusting solvent polarity (e.g., ethanol/DMF mixtures for recrystallization) and catalyst loading (e.g., 1 mmol piperidine per 1 mmol substrate). Reaction monitoring via TLC or HPLC ensures completion within 3–5 hours.
Q. How can spectral data (IR, NMR) resolve structural ambiguities in this compound derivatives?
Key spectral features include:
- IR : A sharp absorption band at ~2260 cm⁻¹ confirms the presence of the nitrile group (C≡N) .
- ¹H NMR : Absence of signals for C=CH groups (δ ~7–8 ppm) and presence of NH protons (δ ~11.10–11.19 ppm) differentiate regioisomers . Discrepancies in spectral data (e.g., unexpected C=O signals) may indicate incomplete reactions or byproducts, requiring purification via column chromatography or recrystallization.
Q. What strategies ensure regioselectivity during the functionalization of this compound?
Regioselectivity is controlled by steric and electronic factors. For example:
- Electrophilic substitution favors the 2-position due to electron-rich imidazole nitrogen.
- Substituents like chloro or methoxy groups direct reactions to the 4- or 5-positions via resonance effects . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. How does this compound serve as a scaffold for kinase inhibitors (e.g., CDK2)?
Derivatives of this scaffold exhibit potent CDK2 inhibition (IC₅₀ < 100 nM) by mimicking ATP-binding motifs. Structural modifications, such as introducing chloro or methyl groups at the 2-position, enhance hydrophobic interactions with the kinase’s active site. Molecular docking studies validate binding poses using software like AutoDock Vina .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The nitrile group acts as a directing group, facilitating palladium-catalyzed coupling at the 4-position. Mechanistic studies using deuterium labeling show that electron-withdrawing substituents (e.g., CN) stabilize transition states by lowering activation energy . Reaction optimization requires anhydrous conditions and ligands like XPhos to suppress side reactions.
Q. How can DFT studies improve the design of 3H-Imidazo[4,5-c]pyridine-based fluorophores?
DFT calculations (e.g., B3LYP/6-31G*) predict absorption/emission wavelengths by analyzing HOMO-LUMO gaps. For instance, derivatives with tert-butylphenol substituents exhibit blue-shifted emission (~450 nm) due to reduced π-conjugation . Experimental validation via fluorescence spectroscopy confirms these predictions .
Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
Poor crystallinity is common due to flexible imidazole rings. Strategies include:
Q. How do solvent polarity and pH affect the prototropic equilibria of 3H-Imidazo[4,5-c]pyridine derivatives?
In aqueous solutions, the compound undergoes tautomerism between imidazole and pyridine protonation states. UV-Vis spectroscopy reveals pH-dependent shifts (e.g., λmax changes from 320 nm in acidic media to 290 nm in basic media). Solvents like DMSO stabilize the zwitterionic form via strong hydrogen bonding .
Q. What role does the nitrile group play in stabilizing metal complexes (e.g., Re(I) tricarbonyls)?
The nitrile group coordinates to metal centers (e.g., Re) as a σ-donor, forming stable complexes like fac-[Re(CO)₃(deeb)B2]⁺. Stability constants (log K ~5.2) are determined via cyclic voltammetry, showing reversible redox behavior at −1.2 V (vs. Ag/AgCl) .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. selectivity) be resolved for this scaffold?
Discrepancies arise from off-target effects (e.g., kinase promiscuity). Solutions include:
- Selectivity profiling : Kinase panel assays (e.g., Eurofins DiscoverX) identify off-target interactions.
- Prodrug strategies : Masking the nitrile group with ester moieties reduces nonspecific binding .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
